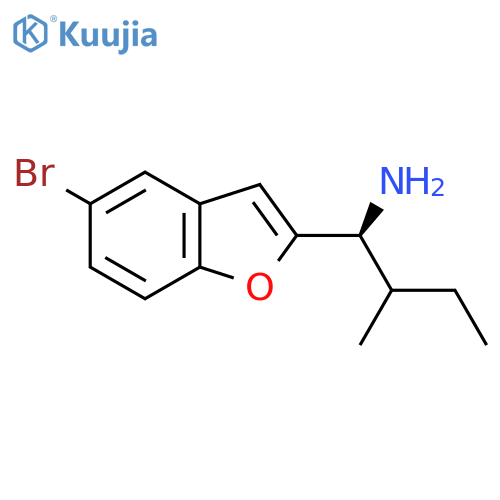

Cas no 2137419-20-4 ((1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine)

2137419-20-4 structure

商品名:(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2137419-20-4

- (1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine

- EN300-745273

-

- インチ: 1S/C13H16BrNO/c1-3-8(2)13(15)12-7-9-6-10(14)4-5-11(9)16-12/h4-8,13H,3,15H2,1-2H3/t8?,13-/m0/s1

- InChIKey: GXVRNWQSSYEZJC-RLROJCQXSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C=C([C@H](C(C)CC)N)O2

計算された属性

- せいみつぶんしりょう: 281.04153g/mol

- どういたいしつりょう: 281.04153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 39.2Ų

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-745273-0.25g |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2137419-20-4 | 95.0% | 0.25g |

$2585.0 | 2025-03-11 | |

| Enamine | EN300-745273-1.0g |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2137419-20-4 | 95.0% | 1.0g |

$2811.0 | 2025-03-11 | |

| Enamine | EN300-745273-2.5g |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2137419-20-4 | 95.0% | 2.5g |

$5510.0 | 2025-03-11 | |

| Enamine | EN300-745273-0.1g |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2137419-20-4 | 95.0% | 0.1g |

$2473.0 | 2025-03-11 | |

| Enamine | EN300-745273-10.0g |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2137419-20-4 | 95.0% | 10.0g |

$12088.0 | 2025-03-11 | |

| Enamine | EN300-745273-5.0g |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2137419-20-4 | 95.0% | 5.0g |

$8152.0 | 2025-03-11 | |

| Enamine | EN300-745273-0.5g |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2137419-20-4 | 95.0% | 0.5g |

$2697.0 | 2025-03-11 | |

| Enamine | EN300-745273-0.05g |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine |

2137419-20-4 | 95.0% | 0.05g |

$2361.0 | 2025-03-11 |

(1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

2137419-20-4 ((1S)-1-(5-bromo-1-benzofuran-2-yl)-2-methylbutan-1-amine) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬